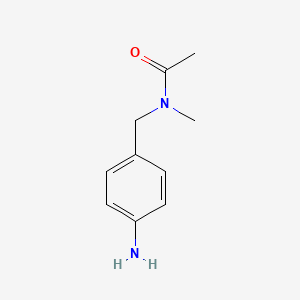
N-(4-Amino-benzyl)-N-methyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminobenzyl)-N-methylacetamide: is an organic compound characterized by the presence of an amide group attached to a benzylamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzyl)-N-methylacetamide typically involves the reaction of 4-aminobenzylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of N-(4-Aminobenzyl)-N-methylacetamide can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: N-(4-Aminobenzyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reactions often involve halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry: N-(4-Aminobenzyl)-N-methylacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its amide functionality.
Medicine: N-(4-Aminobenzyl)-N-methylacetamide has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile component in material science.
作用機序
The mechanism by which N-(4-Aminobenzyl)-N-methylacetamide exerts its effects involves interactions with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the benzylamine moiety can interact with aromatic residues in proteins, further modulating their function.
類似化合物との比較
- N-(4-Aminobenzyl)-N-methylformamide
- N-(4-Aminobenzyl)-N-methylpropionamide
- N-(4-Aminobenzyl)-N-methylbutyramide
Uniqueness: N-(4-Aminobenzyl)-N-methylacetamide is unique due to its specific combination of an amide group and a benzylamine moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of ease of synthesis and versatility in chemical reactions.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
N-[(4-aminophenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12(2)7-9-3-5-10(11)6-4-9/h3-6H,7,11H2,1-2H3 |
InChIキー |
FXFDCWBVOCHWQN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15226615.png)
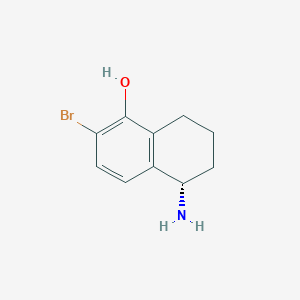
![2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15226627.png)
![8-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15226630.png)
![5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B15226641.png)
![N-Methylspiro[3.4]octan-2-amine](/img/structure/B15226648.png)
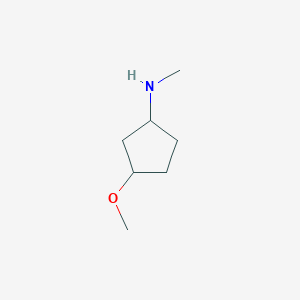

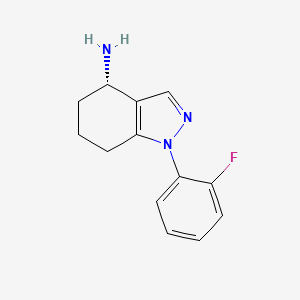
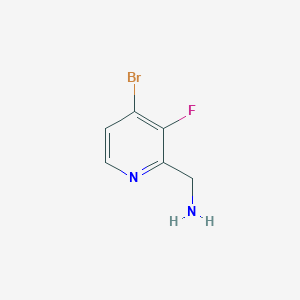


![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)
![4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15226706.png)
